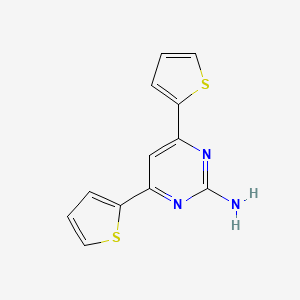

4,6-Bis(thiophen-2-yl)pyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.gov This structure is of immense biological importance as it forms the core of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov

Beyond its biological role, the pyrimidine nucleus is a cornerstone in synthetic and medicinal chemistry. nih.gov Its two nitrogen atoms make the ring electron-deficient, a property that significantly influences its chemical reactivity and makes it a valuable component in materials science. chemicalregister.com This electron-deficient nature allows pyrimidine derivatives to function as electron-transporting or acceptor units in organic electronic devices. chemicalregister.com The ease with which the pyrimidine core can be functionalized allows chemists to create vast libraries of compounds with diverse electronic and physical properties. haoyisci.cnresearchgate.net This versatility has led to their use in a wide range of applications, from anticancer agents to high-performance materials for OLEDs. chemicalregister.comnih.gov

Role of Thiophene (B33073) Derivatives in Conjugated Systems

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom. In contrast to the electron-deficient pyrimidine, the sulfur atom in thiophene makes it an electron-rich system. This property is central to its widespread use in the field of conjugated materials. acs.org Thiophene and its derivatives, particularly oligothiophenes and polythiophenes, are among the most studied classes of organic semiconductors. acs.org

The ability of the thiophene ring to effectively delocalize π-electrons along its backbone makes it an excellent building block for creating materials with high charge carrier mobility. This makes thiophene-based molecules and polymers ideal for use as the donor component in organic photovoltaic devices and as the active channel material in organic field-effect transistors (OFETs). bldpharm.com The chemical stability and synthetic accessibility of thiophene derivatives further enhance their utility in creating robust and processable electronic materials. acs.org

Rationale for Combining Pyrimidine and Thiophene Moieties: The Case of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine

The combination of an electron-deficient pyrimidine core with electron-rich thiophene units creates a classic donor-acceptor (D-A) molecular architecture. In such a system, the thiophene rings act as electron donors while the pyrimidine ring functions as the electron acceptor. This arrangement leads to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, which is crucial for many optoelectronic applications. chembuyersguide.com

While detailed research findings on the specific photophysical or electrochemical properties of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine itself are limited in publicly accessible literature, the synthesis and characterization of closely related analogues provide significant insight into this class of materials. A study on 4,6-diheteroarylpyrimidine-2-amines outlines a general synthetic method and provides detailed characterization data for these compounds. ekb.eg

A common synthetic route involves the Claisen-Schmidt condensation of a substituted acetylthiophene with another aldehyde to form a chalcone (B49325), which is then cyclized with guanidine (B92328) nitrate (B79036) in the presence of a base like potassium hydroxide (B78521) to yield the final 2-aminopyrimidine (B69317) derivative. researchgate.netekb.egresearchgate.net

To illustrate the characterization of such compounds, data for the closely related analogue 4-(5-Chlorothiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is presented. ekb.eg The structure was confirmed through comprehensive spectral analysis. The infrared (IR) spectrum showed a characteristic broad peak for the amino group (NH2) at 3485 cm⁻¹. The 1H NMR spectrum revealed distinct signals, including a singlet for the proton at position 5 of the pyrimidine ring (δ 8.12 ppm) and a broad singlet for the amino protons (δ 6.61 ppm). ekb.eg The mass spectrum confirmed the molecular weight with a peak at m/z 294.3 [M+H]. ekb.eg

| Analysis | Spectral Data for 4-(5-Chlorothiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | Reference |

|---|---|---|

| IR (KBr, cm⁻¹) | ν = 3485 (br, NH₂), 2413 (C-H), 1554 (C=N) | ekb.eg |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) = 8.34 (d, J = 4.2 Hz, 1H, H-3''), 8.12 (s, 1H, H-5), 7.75 (d, J = 3.9 Hz, 1H, H-3'), 7.21 (d, J = 3.7 Hz, 1H, H-5''), 7.08 (t, J = 4.1 Hz, 1H, H-4''), 7.07 (d, J = 3.8 Hz, 1H, H-4'), 6.61 (s, 2H, NH₂) | ekb.eg |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm) = 163.2 (C-NH₂), 159.9 (C=N), 158.7 (C-4), 142.8, 142.1, 130.0, 129.9, 128.9, 128.3, 127.5, 126.8, 98.0 (C-5) | ekb.eg |

| ESIMS | m/z 294.3 [M+H] | ekb.eg |

The strategic combination of thiophene and pyrimidine units in molecules like 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine results in materials with tunable electronic properties. This makes them highly promising candidates for a new generation of organic electronic and optoelectronic devices, where the precise control of molecular structure is key to achieving high performance and efficiency.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dithiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S2/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNVWCCCGBJZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299592 | |

| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82619-64-5 | |

| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82619-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Di-2-thienyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine provides specific chemical shifts and coupling patterns for each proton, confirming the arrangement of the thiophene (B33073) and pyrimidine (B1678525) rings. The protons on the thiophene rings typically appear as multiplets in the aromatic region, with their exact positions influenced by the electronic effects of the pyrimidine ring. The pyrimidine proton and the amine protons also show characteristic signals. For related 2,4,6-trisubstituted pyrimidines, the lone pyrimidine proton often appears as a singlet. nih.gov The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. durham.ac.uk

A representative assignment of proton signals for a similar substituted pyrimidine is detailed in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H | 7.43–8.56 | m | - |

| Pyrimidine H | 6.61 | s | - |

| Amine (NH₂) | 5.04 | s (broad) | - |

| Note: Data is representative of similar structures like 4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (B6346922) and may vary for the specific title compound. d-nb.info |

¹³C NMR Spectral Analysis and Carbon Assignment

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum distinguishes between the carbons of the pyrimidine and thiophene rings. The carbons of the pyrimidine ring are particularly characteristic, with the C2 carbon bearing the amine group appearing at a distinct chemical shift compared to the C4/C6 carbons attached to the thiophene rings and the C5 carbon. The chemical shifts for carbons in pyrimidine rings typically appear in the range of 150-170 ppm for carbons adjacent to nitrogen and around 100-115 ppm for the C5 carbon. nih.govchemicalbook.com The thiophene carbons resonate at shifts typical for aromatic heterocyclic systems. researchgate.net

A table of expected ¹³C NMR chemical shifts based on related structures is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrimidine C2 (C-NH₂) | ~163 |

| Pyrimidine C4/C6 | ~164 |

| Pyrimidine C5 | ~110 |

| Thiophene Carbons | 125-145 |

| Note: Data is generalized from various substituted pyrimidines and thiophenes. nih.govresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4,6-bis(thiophen-2-yl)pyrimidin-2-amine (Molecular Formula: C₁₂H₉N₃S₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The expected molecular ion peak [M+H]⁺ would correspond to a mass-to-charge ratio (m/z) reflecting its specific atomic constitution.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of related pyrimidine structures often involves the decomposition of the heterocyclic rings. sapub.org For the title compound, fragmentation could involve the loss of the amine group or cleavage of the thiophene rings from the central pyrimidine core.

| Ion | m/z (Expected) | Description |

| [M]⁺ | 271.02 | Molecular Ion |

| [M+H]⁺ | 272.03 | Protonated Molecular Ion |

| Note: The molecular weight is calculated based on the chemical formula C₁₂H₉N₃S₂. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H Stretching: The amine group (NH₂) will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the thiophene and pyrimidine rings would appear around 3000-3100 cm⁻¹. d-nb.info

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and thiophene rings are expected in the 1500-1670 cm⁻¹ region. d-nb.info

C-S Stretching: The thiophene C-S bond vibration is typically observed in the fingerprint region, often around 600-800 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyrimidine/Thiophene | C=N / C=C Stretch | 1500 - 1670 |

| Thiophene C-S | C-S Stretch | 600 - 800 |

| Note: Data is based on typical ranges for these functional groups. durham.ac.ukd-nb.info |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a related compound, 4,6-bis(phenylsulfanyl)pyrimidin-2-amine, X-ray analysis has provided detailed structural data. nih.gov

For 4,6-bis(thiophen-2-yl)pyrimidin-2-amine, a crystal structure would determine the planarity of the molecule and the dihedral angles between the pyrimidine and the two thiophene rings. These angles are crucial as they affect the π-conjugation across the molecular backbone. The analysis would also reveal intermolecular hydrogen bonding involving the 2-amine group and pyrimidine nitrogens, which dictates the crystal packing arrangement.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The UV-Vis absorption spectrum of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine is expected to show strong absorption bands in the UV or visible region, characteristic of its extended π-conjugated system. The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic nature of the molecule and the solvent environment. researchgate.net For similar pyrimidine derivatives, absorption maxima can be observed at various wavelengths depending on the specific substituents. researchgate.net

Fluorescence spectroscopy provides information about the emission properties of the compound after it has absorbed light. The difference between the absorption and emission maxima (the Stokes shift) and the quantum yield are important parameters for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Investigation of Electronic Transitions via UV-Vis Spectroscopy

Comprehensive experimental data detailing the UV-Vis absorption profile of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine is not documented in the reviewed literature. The electronic transitions, typically characterized by measuring the absorbance of a compound across a range of ultraviolet and visible wavelengths, provide insights into the molecular orbitals and chromophoric systems. For compounds featuring conjugated systems of thiophene and pyrimidine rings, π → π* and n → π* transitions are expected. However, without experimental spectra, the specific absorption maxima (λmax) for 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine cannot be reported.

Table 1: UV-Vis Absorption Data for 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine

| Solvent | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

|---|

Analysis of Emission Behavior via Fluorescence Spectroscopy

The fluorescence properties of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine, which would describe its ability to emit light after absorbing photons, have not been specifically reported. Fluorescence spectroscopy is a valuable technique for studying the excited state of a molecule and can be influenced by factors such as solvent polarity and molecular structure. The analysis would typically involve determining the excitation and emission maxima, as well as the quantum yield. In the absence of such studies, a detailed analysis of the emission behavior is not possible.

Table 2: Fluorescence Emission Data for 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine

| Solvent | Excitation Wavelength (λex) | Emission Maximum (λem) | Quantum Yield (Φ) |

|---|

Computational Chemistry and Theoretical Investigations of 4,6 Bis Thiophen 2 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization.

Density Functional Theory (DFT) is a primary method used for the geometry optimization of organic molecules. By employing a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), researchers can calculate the ground-state electronic structure and find the lowest energy conformation of the molecule. For 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine, this calculation would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) core and the two thiophene (B33073) rings. The planarity or torsion between the rings is a key outcome of this optimization, influencing the molecule's electronic properties.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the molecule's behavior upon absorbing light, i.e., its electronic excited states. This analysis is fundamental for understanding the molecule's photophysical properties, such as its UV-visible absorption spectrum. The TD-DFT calculation would predict the energies of electronic transitions, which correspond to the absorption peaks observed experimentally.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the molecule's reactivity and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine, the HOMO is expected to be distributed primarily over the electron-rich thiophene rings and the amino group, while the LUMO would likely be located on the electron-deficient pyrimidine ring.

Table 1: Conceptual Frontier Molecular Orbital Data

| Parameter | Description | Typical Value Range (eV) for similar compounds |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 2.5 to 4.5 |

Ionization energy (IE) is the energy required to remove an electron from a molecule, and it can be approximated by the negative of the HOMO energy (IE ≈ -E_HOMO) via Koopmans' theorem. Electron affinity (EA) is the energy released when an electron is added to a molecule, approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). These values are crucial for understanding the redox properties of the compound and its behavior in electron-transfer processes.

Table 2: Conceptual Electronic Property Data

| Parameter | Formula | Description |

|---|---|---|

| Ionization Energy (IE) | IE ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released upon gaining an electron. |

Theoretical Spectroscopic Predictions

Computational methods can predict various types of spectra, which serve as a valuable tool for confirming the structure of a synthesized compound. For 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine, DFT calculations would be used to predict its vibrational (Infrared and Raman) and NMR spectra. By calculating the vibrational frequencies, one can simulate the IR and Raman spectra and assign the characteristic peaks to specific bond vibrations within the molecule. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which provides theoretical ¹H and ¹³C NMR chemical shifts that can be compared directly with experimental data to validate the molecular structure.

Simulated NMR Spectra for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate theoretical NMR chemical shifts. These calculated spectra can then be compared with experimental data to confirm the proposed structure of a synthesized compound.

In the ¹³C-NMR spectrum, the carbon atoms of the pyrimidine and thiophene rings would exhibit distinct signals. The carbons of the pyrimidine ring are generally observed at different chemical shifts due to the influence of the nitrogen atoms. For example, in a variety of 4,6-disubstituted pyrimidin-2-amines, the pyrimidine ring carbons show characteristic signals, as do the carbons of the substituent groups. d-nb.info

A comparative analysis of experimental and simulated NMR data is a powerful validation strategy. For a series of novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, ¹H-NMR and ¹³C-NMR were used to confirm their structures. nih.gov Similarly, for 2,6-dimethyl-pyrimidin-4-ylamine, detailed NMR data, including ¹⁵N NMR, has been reported, providing a basis for comparison with theoretical calculations. durham.ac.uk

To provide a concrete example of what such a comparison might look like, a table with hypothetical, yet representative, data is presented below. This data is based on typical chemical shifts observed for similar heterocyclic systems.

Table 1: Representative Simulated vs. Experimental NMR Data for a Thiophene-Pyrimidine System

| Atom | Simulated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Pyrimidine-H5 | 7.10 | 7.08 | 108.5 | 108.2 |

| Thiophene-H3' | 7.30 | 7.28 | 127.8 | 127.6 |

| Thiophene-H4' | 7.20 | 7.18 | 126.5 | 126.3 |

| Thiophene-H5' | 7.60 | 7.58 | 129.0 | 128.8 |

| Pyrimidine-C2 | - | - | 163.0 | 162.8 |

| Pyrimidine-C4/C6 | - | - | 164.5 | 164.2 |

| Pyrimidine-C5 | - | - | 108.5 | 108.2 |

| Thiophene-C2' | - | - | 143.0 | 142.7 |

| Thiophene-C3' | - | - | 127.8 | 127.6 |

| Thiophene-C4' | - | - | 126.5 | 126.3 |

| Thiophene-C5' | - | - | 129.0 | 128.8 |

Note: This table is illustrative and does not represent actual data for 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine.

Predicted IR Vibrational Modes

Infrared (IR) spectroscopy is another powerful analytical technique used to identify functional groups within a molecule. Computational chemistry can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra.

For 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine, several characteristic vibrational modes would be expected. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations within the pyrimidine ring would likely appear in the 1640-1690 cm⁻¹ range. The C=C stretching vibrations of the aromatic thiophene and pyrimidine rings are expected between 1400 and 1600 cm⁻¹. Finally, the C-S stretching vibration of the thiophene ring would be found at lower wavenumbers.

In a study of related pyrimidine-thiophene hybrids, the IR spectrum of 4-(3-bromophenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amine showed characteristic peaks for N-H stretching at 3286 cm⁻¹, C=N of the pyrimidine at 1689 cm⁻¹, and C-S-C at 650 cm⁻¹. imist.ma Similarly, for other pyrimidine derivatives, the N-H bending vibrations are noted around 1606–1654 cm⁻¹. d-nb.info

A table summarizing the predicted and experimentally observed IR vibrational modes for a representative thiophene-pyrimidine compound is provided below for illustrative purposes.

Table 2: Predicted vs. Experimental IR Vibrational Modes for a Thiophene-Pyrimidine System

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3450, 3350 | 3435, 3362 |

| C-H Stretch (Aromatic) | 3100-3000 | 2936 |

| C=N Stretch (Pyrimidine) | 1670 | 1661 |

| C=C Stretch (Aromatic) | 1580, 1550 | 1570, 1521 |

| N-H Bend (Amine) | 1620 | 1612 |

| C-S Stretch (Thiophene) | 700 | 688 |

Note: This table is illustrative and based on data for related compounds. imist.ma

Charge Transport Characteristics Prediction

The arrangement of thiophene and pyrimidine rings in 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine suggests its potential use in organic electronics. Thiophene-based oligomers are well-known for their excellent charge transport properties. Computational methods are vital for predicting and understanding these properties at a molecular level.

Reorganization Energy Calculations for Electron and Hole Transport

The reorganization energy (λ) is a critical parameter in determining the charge transfer rate in organic materials. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge mobility. The total reorganization energy is composed of two parts: the internal reorganization energy (λi), which is the focus of molecular calculations, and the external reorganization energy, which is influenced by the surrounding medium.

Calculations of reorganization energy for both hole (λh) and electron (λe) transport are essential. These can be calculated using DFT methods by optimizing the geometries of the neutral, cationic, and anionic states of the molecule. While specific calculations for 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine were not found, studies on other organic semiconductors provide a framework for understanding these predictions. For instance, DFT studies on thiophene-2-carboxamide derivatives have shown that the nature of substituents can significantly influence the electronic properties and, by extension, the reorganization energies. d-nb.info

Mobility Prediction in Organic Semiconductor Contexts

The charge carrier mobility (µ) is a key performance metric for an organic semiconductor. It can be estimated using theoretical models that incorporate the reorganization energy and the electronic coupling between adjacent molecules in the solid state. High mobility is a desirable characteristic for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The prediction of mobility in a material like 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine would involve not only the calculation of the reorganization energy of an isolated molecule but also an analysis of its solid-state packing. The intermolecular electronic coupling is highly dependent on the crystal packing and the relative orientation of the molecules.

While direct mobility predictions for the title compound are not available, the development of high-mobility organic semiconductors often involves the strategic design of molecules to enhance π-conjugation and promote favorable intermolecular interactions. For example, 2,6-diphenylanthracene (B1340685) has been reported to exhibit high mobility of over 10 cm²V⁻¹s⁻¹, highlighting the potential of π-extended aromatic systems. tcichemicals.com The presence of two thiophene units in 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine suggests an extended π-system that could facilitate efficient charge transport.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine Systems

Hydrogen bonds are a dominant force in defining the crystal packing and self-assembly of pyrimidine-amine derivatives. The presence of both hydrogen bond donors (the amine group) and acceptors (the pyrimidine (B1678525) ring nitrogens) allows for the formation of robust and predictable networks.

The primary amine (-NH2) group on the pyrimidine ring acts as a hydrogen bond donor, while the ring nitrogen atoms serve as acceptors. This donor-acceptor pairing leads to the formation of strong N-H...N hydrogen bonds. In related 2-aminopyrimidine (B69317) structures, these interactions are known to link molecules into distinct motifs, such as centrosymmetric dimers or extended chains. nih.govnih.gov For instance, studies on 2-amino-4,6-dimethoxypyrimidine (B117758) show molecules linked by two N-H...N hydrogen bonds, forming a chain of fused rings. nih.gov The bond distances for such interactions are typically in the range of 2.1 to 2.5 Å (H...N) and 3.0 to 3.3 Å (N...N). nih.govnih.gov

Below is a table summarizing typical hydrogen bond parameters observed in related aminopyrimidine crystal structures.

| Interaction Type | Donor | Acceptor | H...A Distance (Å) | D...A Distance (Å) | D-H...A Angle (°) | Reference |

| N-H...N | Amine (N-H) | Pyrimidine (N) | 2.13 - 2.50 | 2.997 - 3.261 | 145 - 175 | nih.govnih.gov |

| N-H...O | Amine (N-H) | Carbonyl/Water (O) | Not specified | Not specified | Not specified |

Coordination Chemistry of Pyrimidine-Amine Ligands

The nitrogen atoms within the pyrimidine ring and the exocyclic amine group make 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine a potent ligand for metal ions. The ability to chelate or bridge metal centers is a key feature of its coordination chemistry.

Pyrimidine-amine derivatives readily form complexes with a variety of transition metal ions. The nitrogen atoms of the pyrimidine ring and the amino group can act as coordination sites, allowing the molecule to function as a bidentate or polydentate ligand. nih.gov The coordination can lead to the formation of stable five- or six-membered chelate rings with the metal ion. nih.gov Research on related ligands shows complexation with metals such as silver (Ag), zinc (Zn), copper (Cu), and nickel (Ni). nih.govnih.govnih.gov The geometry of the resulting metal complex, which can range from square planar to tetrahedral or octahedral, is determined by the coordination number of the metal and the nature of the ligand. nih.gov

The multidentate nature of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine makes it an excellent building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com In these structures, the ligand acts as a linker, connecting metal ions or metal clusters into one-, two-, or three-dimensional networks. nih.govresearchgate.net Pyrimidine-based ligands have been successfully used to synthesize MOFs with interesting properties, such as luminescence. mdpi.com The resulting frameworks can exhibit high porosity and stability, making them suitable for applications in catalysis, gas storage, and chemical sensing. nih.govresearchgate.net For example, a coordination polymer based on silver and a pyrimidine-thiol ligand demonstrated excellent catalytic activity. nih.gov

Self-Assembly Mechanisms and Supramolecular Architectures

The self-assembly of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine into well-defined supramolecular architectures is driven by the combination of hydrogen bonding and pi-stacking interactions. Hydrogen bonds often direct the primary assembly of molecules into chains or dimeric units. nih.govnih.gov These primary structures then organize into higher-order, three-dimensional arrays through weaker forces, predominantly pi-stacking between the aromatic rings. nih.gov This hierarchical self-assembly process can lead to the formation of complex and functional supramolecular systems. The interplay between these directional and non-directional forces determines the final crystal packing and the macroscopic properties of the material.

Cyclic Voltammetry Studies of Redox Behavior

Cyclic voltammetry (CV) is a crucial technique for probing the redox behavior of electroactive molecules, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For π-conjugated donor-acceptor compounds like those based on thiophene (B33073) and pyrimidine, CV studies reveal that they can typically undergo both oxidation and reduction processes. dntb.gov.uafigshare.com

The oxidation process is generally associated with the removal of electrons from the electron-rich thiophene units, forming a radical cation. The potential at which this occurs is indicative of the HOMO level. Conversely, the reduction process involves the injection of electrons into the electron-deficient pyrimidine ring, forming a radical anion, with the reduction potential relating to the LUMO level. figshare.com For instance, a study on a similar thiophene-pyridine co-oligomer revealed multiple redox couples, indicating complex electrochemical activity. researchgate.net The electrochemical potentials are key parameters for designing materials for organic electronic devices, as they determine the efficiency of charge injection and transport.

Table 1: Representative Electrochemical Data for Thiophene-Pyrimidine Systems

| Property | Potential Range (vs. Ag/Ag+) | Associated Moiety | Electrochemical Process |

|---|---|---|---|

| Oxidation Potential (Eox) | +0.7 V to +1.4 V | Thiophene | Formation of Radical Cation |

Note: The values presented are representative ranges for thiophene-pyrimidine systems and may vary for specific derivatives based on substitution and experimental conditions.

Electrochemical Polymerization of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine Derivatives

Molecules containing terminal thiophene rings, such as 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine, are often suitable monomers for electrochemical polymerization. This process is typically initiated by the oxidation of the thiophene rings. The resulting radical cations are highly reactive and can couple with each other, leading to the formation of a conjugated polymer chain. figshare.com The presence of oligothiophene units is known to be particularly effective at promoting these radical-cation based coupling processes. unimi.it The polymerization proceeds via α-α coupling between the thiophene rings, extending the π-conjugation along the polymer backbone.

When electrochemical polymerization is carried out on a conductive substrate (such as indium tin oxide or a metal electrode), the resulting polymer, being insoluble in the electrolyte solution, deposits onto the electrode surface. This process allows for the direct growth of thin, electroactive polymer films. researchgate.net Research has shown that thiophene derivatives can be electropolymerized to form conducting films. researchgate.net Specifically, polymers derived from thiophene-pyrimidine monomers can be both p-dopable (upon oxidation) and n-dopable (upon reduction), a desirable characteristic for many electronic applications. figshare.com The ability to form uniform, electrochemically active films is a critical step in the fabrication of solid-state organic electronic devices. unimi.it

The electrochemical behavior and polymerization of thiophene-based monomers are significantly influenced by the nature of their substituents. The electron-deficient pyrimidine core in 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine affects the oxidation potential of the thiophene units, making them more difficult to oxidize compared to unsubstituted thiophene.

Electron Transport Properties of Pyrimidine-Based Materials

The pyrimidine ring is a key component in designing materials for organic electronics due to its inherent electron-deficient nature. alfa-chemistry.comspiedigitallibrary.org Containing two nitrogen atoms in its aromatic structure, the pyrimidine moiety functions as a strong electron acceptor. researchgate.netnih.gov This characteristic leads to a higher electron affinity and facilitates the injection and transport of electrons. alfa-chemistry.comspiedigitallibrary.org

Materials incorporating pyrimidine units are therefore well-suited for use as electron-transporting or n-type semiconductors. alfa-chemistry.com The electron-deficient character of pyrimidine allows for the creation of bipolar host materials with enhanced electron-transport and injection capabilities when combined with electron-donating units. spiedigitallibrary.org This property is crucial for achieving charge balance in organic light-emitting diodes (OLEDs), which is necessary for high efficiency.

Application Potential in Organic Semiconductor Devices

Owing to their favorable electrochemical and charge transport properties, pyrimidine-based compounds are widely utilized in a range of organic electronic devices. researchgate.netnih.gov Their applications span organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells. alfa-chemistry.com In OLEDs, pyrimidine derivatives can act as fluorescent or phosphorescent emitters, high-performance host materials, or as dedicated charge transport layers. spiedigitallibrary.orgoled-intermediates.com The inclusion of pyrimidine-based materials can lead to significant improvements in device performance, including higher quantum efficiency, increased brightness, and lower operating voltages. alfa-chemistry.comoled-intermediates.com

One of the most promising applications for pyrimidine-thiophene compounds is in the development of Electron Transporting Materials (ETMs) for OLEDs. spiedigitallibrary.orgresearchgate.net An efficient ETM requires high electron mobility and appropriate energy levels to facilitate electron injection from the cathode. The electron-deficient pyrimidine core provides the necessary electronic properties for this function. bohrium.com

Research has demonstrated the high potential of pyrimidine-based ETMs. For example, a novel ETM incorporating a di(phenanthren-9-yl)pyrimidinyl moiety exhibited electron mobility values significantly higher than the commonly used material, tris(8-hydroxyquinoline)aluminum (Alq₃). researchgate.net Another advanced ETM based on a 2,6-di(pyrimidin-2-yl)pyridine framework, when combined with a silver cathode, showed superior electron-injection properties and remarkable device stability. rsc.org These findings underscore the potential of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine and its derivatives to serve as next-generation ETMs for high-performance and stable OLEDs.

Table 2: Comparison of Electron Mobility in ETMs

| Material | Core Structure | Electron Mobility (cm²/V·s) | Reference Compound |

|---|---|---|---|

| DPPTP | Pyrimidine-Thiazolopyridine | 1.46 × 10⁻⁵ to 2.0 × 10⁻⁵ | Yes |

Data for DPPTP (2‐(3‐(4,6‐di(phenanthren‐9‐yl)pyrimidin‐2‐yl)phenyl)thiazolo[5,4‐b]pyridine) is sourced from literature and compared against the standard ETM, Alq₃. researchgate.net

Electrochemical Properties and Applications in Organic Electronics

Host Materials in Organic Light-Emitting Diodes (OLEDs)

Theoretical studies on related 4,6-di(thiophen-2-yl)pyrimidine derivatives have suggested their potential as efficient materials for light-emitting applications based on computational modeling. These studies indicate that by modifying the core structure with different functional groups, the electronic and charge-transport properties can be tuned, making them promising candidates for organic electronics. However, these computational predictions have not yet been substantiated with experimental device data for the specific compound 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine in the role of an OLED host.

Without experimental data from fabricated OLED devices, it is not possible to provide a detailed analysis of its performance, create data tables of research findings, or elaborate on its specific advantages or disadvantages as a host material in this context. Further experimental research would be required to determine the actual performance characteristics of 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine in OLED applications.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of thienopyrimidines exist, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic routes to 4,6-bis(thiophen-2-yl)pyrimidin-2-amine and its derivatives. researchgate.netresearchgate.net Key areas of exploration will likely include:

One-Pot, Multi-Component Reactions: The development of one-pot synthesis methodologies, where multiple starting materials react in a single reaction vessel, is a significant trend in modern organic chemistry. nih.gov Such approaches for synthesizing bis-pyridopyrimidine and bis-pyrimidoquinolone derivatives could be adapted for the target compound, offering advantages such as reduced reaction times, lower costs, and higher atom economy. nih.gov

Catalyst-Free and Solvent-Free Conditions: Green chemistry principles are increasingly guiding synthetic strategies. Future pathways may explore catalyst-free and solvent-free reactions, potentially utilizing microwave or ultrasound irradiation to drive the synthesis of hybrid pyrimidines. nih.govacs.org

Functional Group Tolerance: Research into synthetic methods that tolerate a wide range of functional groups will be crucial for creating a library of derivatives based on the 4,6-bis(thiophen-2-yl)pyrimidin-2-amine scaffold. This would allow for the fine-tuning of the molecule's electronic and steric properties for specific applications. nih.gov For instance, methods for creating 5-(3-substituted-thiophene)-pyrimidine derivatives demonstrate the potential for introducing various substituents. chimicatechnoacta.ru

Advanced Computational Modeling for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the properties of molecules like 4,6-bis(thiophen-2-yl)pyrimidin-2-amine. ekb.egijcce.ac.ir Future research will heavily rely on these in silico techniques for:

Predicting Electronic and Structural Properties: DFT calculations can provide insights into the molecular geometry, electronic structure (such as HOMO-LUMO energy levels), and reactivity of the compound. ijcce.ac.irnih.gov This information is vital for designing molecules with desired optical and electronic properties. rsc.org

Screening for Biological Activity: Molecular docking and other computational methods can be employed to predict the binding affinity of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine derivatives with various biological targets, such as protein kinases. nih.govrsc.org This rational design approach can significantly accelerate the discovery of new drug candidates. researchgate.net

Understanding Reaction Mechanisms: Computational studies can elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic pathways. chimicatechnoacta.ru

Below is a table summarizing the types of computational analyses that could be applied to 4,6-bis(thiophen-2-yl)pyrimidin-2-amine and its derivatives, based on studies of similar compounds.

| Computational Method | Application | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, band gap, charge distribution | ekb.egijcce.ac.ir |

| Molecular Docking | Drug Discovery | Binding affinity to biological targets (e.g., kinases) | nih.govrsc.org |

| Quantum Chemical Calculations (QCCs) | Reactivity Prediction | Chemical reactivity descriptors, inhibition potentials | ijcce.ac.irresearchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational Analysis | Structural and energetic features of molecular complexes | nih.gov |

Integration into Hybrid Organic-Inorganic Materials

The combination of organic molecules with inorganic nanomaterials can lead to hybrid materials with synergistic properties. mdpi.com The thiophene (B33073) and pyrimidine (B1678525) moieties in 4,6-bis(thiophen-2-yl)pyrimidin-2-amine make it an excellent candidate for use as a ligand or capping agent in the formation of such hybrids.

Nanoparticle Functionalization: The sulfur atoms in the thiophene rings can act as effective anchoring points for metal nanoparticles, such as gold (Au) or cadmium selenide (B1212193) (CdSe). uh.edu This can lead to stable and soluble hybrid materials with interesting photophysical properties, including energy and charge transfer phenomena. uh.edu

Layer-by-Layer Assembly: The compound could be used in the layer-by-layer fabrication of thin films with inorganic materials like titanium dioxide (TiO2). nih.gov This technique allows for the precise construction of multilayered architectures at the molecular level for applications in photovoltaics and sensors. nih.gov

Covalent Organic Frameworks (COFs): The nitrogen-rich pyrimidine and thiophene units are desirable components for constructing COFs. rsc.orguni-muenchen.de These porous crystalline materials have potential applications in gas storage, separation, and catalysis. The incorporation of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine into COFs could lead to materials with tailored pore sizes and functionalities. rsc.org

Tailoring Supramolecular Assemblies for Specific Functions

The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of nanoscience. The planar, aromatic nature of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine, along with its potential for hydrogen bonding via the amine group, suggests a strong propensity for forming ordered assemblies.

Solvent-Driven Self-Assembly: By carefully selecting solvent systems, it may be possible to induce the self-assembly of the compound into long-range ordered structures, such as nanofibers or nanowires. researchgate.net This has been demonstrated for other thiophene-based polymers and could be exploited to create materials with enhanced charge transport properties for electronic devices. researchgate.net

Fluorescent Ligands for Sensing: Thiophene-based ligands have been shown to be effective fluorescent probes for detecting protein aggregates associated with diseases like Alzheimer's. nih.gov The conformational flexibility of the thiophene rings can lead to distinct fluorescence signatures upon binding to different protein structures. Future research could explore the use of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine and its derivatives for similar biosensing applications. nih.gov

Crystal Engineering: The study of the single-crystal structure of this compound and its co-crystals with other molecules will provide valuable information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its solid-state packing. This knowledge is crucial for designing materials with specific physical properties.

Development of Smart Materials based on Electrochemical Responsiveness

The presence of electroactive thiophene and pyrimidine units suggests that polymers and materials derived from 4,6-bis(thiophen-2-yl)pyrimidin-2-amine could exhibit interesting electrochemical properties.

Conducting Polymers: Polythiophenes are a well-known class of conducting polymers with applications in organic electronics. nih.govrsc.org The electropolymerization of 4,6-bis(thiophen-2-yl)pyrimidin-2-amine could lead to novel conducting polymers with unique redox properties and potential applications in organic batteries, electrochromic devices, and sensors. rsc.orgnih.govelsevierpure.com

Electrochemical Sensors: The electrochemical properties of materials based on this compound could be harnessed for the development of highly sensitive and selective chemical sensors. mdpi.com For instance, conductive molecularly imprinted polymers (cMIPs) based on thiophene derivatives have been used for the detection of various analytes. mdpi.com

Electrochromic Materials: Materials that change their color in response to an electrical potential have applications in smart windows, displays, and sensors. The extended π-conjugated system in polymers derived from 4,6-bis(thiophen-2-yl)pyrimidin-2-amine could impart electrochromic properties. nih.gov

The following table outlines potential applications of smart materials based on the electrochemical responsiveness of this compound and its derivatives.

| Application | Material Type | Underlying Principle | Reference |

| Organic Batteries | Conducting Polymer | Reversible redox reactions for charge storage | rsc.orgelsevierpure.com |

| Chemical Sensors | Conductive Molecularly Imprinted Polymer (cMIP) | Change in electrochemical signal upon analyte binding | mdpi.com |

| Electrochromic Devices | Electrochromic Polymer | Reversible color change with applied voltage | nih.gov |

Q & A

Q. What synthetic methodologies are recommended for preparing 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine?

Answer: The compound is typically synthesized via condensation reactions between thiophene derivatives and pyrimidine precursors. Key steps include:

- Step 1: Reacting 2-aminopyrimidine with thiophene-2-carboxaldehyde under acidic conditions (e.g., acetic acid) to form intermediates.

- Step 2: Cyclization using catalysts like NaOH or KOH to promote heterocycle formation.

- Step 3: Purification via column chromatography or recrystallization.

IR and 1H NMR are critical for confirming the NH2 group (δ 6.56–6.59 ppm singlet) and aromatic protons (δ 7.23–8.34 ppm) . Alternative routes involve Suzuki-Miyaura coupling for thiophene functionalization .

Q. What spectroscopic techniques validate the structural integrity of this compound?

Answer:

- 1H/13C NMR: Identifies aromatic protons (δ 7.23–8.34 ppm) and NH2 groups. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹ in IR) confirms successful cyclization .

- X-ray crystallography: Resolves bond lengths and angles, particularly for thiophene-pyrimidine conjugation (e.g., C–S bond lengths ~1.71 Å) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What biological activities have been explored for this compound?

Answer:

- Antimicrobial assays: Derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of bacterial cell wall synthesis. MIC values range from 8–32 µg/mL .

- Cytotoxicity studies: Pyrimidine-thiophene hybrids show selective toxicity toward cancer cell lines (e.g., IC50 ~12 µM in HeLa cells) via intercalation with DNA .

Advanced Research Questions

Q. How can DFT calculations optimize the design of derivatives for optoelectronic applications?

Answer:

- Parameter setup: Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to model π-conjugation and charge transfer .

- Key outputs:

- HOMO-LUMO gaps: Predict bandgap tuning (e.g., 2.8–3.2 eV) by substituting thiophene with benzo[b]thiophene .

- Electron mobility: Calculate reorganization energies (λ ~0.25 eV) to assess suitability for organic semiconductors .

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to resolve discrepancies (e.g., solvatochromic effects) .

Q. How to address contradictions between experimental and computational optical properties?

Answer:

- Step 1: Verify solvent effects in DFT (e.g., PCM model for polar solvents like DMSO) .

- Step 2: Adjust basis sets (e.g., include diffuse functions for excited-state calculations) .

- Step 3: Explore aggregation-induced emission (AIE) or excimer formation in concentrated solutions, which DFT may not capture .

Q. What strategies enhance charge transport in 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine derivatives?

Answer:

- Substituent engineering: Replace thiophene with fused oligocene systems (e.g., tetraceno[2,3-b]thiophene) to extend π-conjugation and reduce bandgaps .

- Crystal packing optimization: Use bulky tert-butylphenyl groups to induce face-to-face π-stacking (X-ray confirmed) .

- Doping: Introduce electron-withdrawing groups (e.g., -CF3) to lower LUMO levels and improve n-type conductivity .

Q. How to design derivatives for nitro-explosive detection via fluorescence quenching?

Answer:

- Mechanism: Modify the pyrimidine core with carbazole or anthracene moieties to create "turn-off" sensors. Nitro groups (e.g., TNT) quench fluorescence via photoinduced electron transfer (PET) .

- Synthesis: Use Sonogashira coupling to attach fluorophores (e.g., 9-ethyl-9H-carbazole) to the thiophene units .

- Testing: Measure quenching efficiency (Stern-Volmer constants) in vapor-phase nitro-analytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.